Acetic acid;3,4,4-trichlorobut-3-en-2-ol

Description

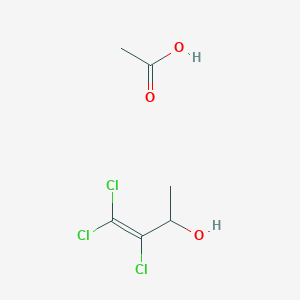

Acetic acid;3,4,4-trichlorobut-3-en-2-ol is a compound combining acetic acid (CH₃COOH) with 3,4,4-trichlorobut-3-en-2-ol, a chlorinated unsaturated alcohol. The semicolon in its nomenclature suggests it may exist as a co-crystal, salt, or mixture. Acetic acid, a simple carboxylic acid, is well-documented for its industrial and biological roles, including vinegar production (4–6% aqueous solution) and synthesis of polymers like vinyl acetate .

Properties

CAS No. |

5851-69-4 |

|---|---|

Molecular Formula |

C6H9Cl3O3 |

Molecular Weight |

235.5 g/mol |

IUPAC Name |

acetic acid;3,4,4-trichlorobut-3-en-2-ol |

InChI |

InChI=1S/C4H5Cl3O.C2H4O2/c1-2(8)3(5)4(6)7;1-2(3)4/h2,8H,1H3;1H3,(H,3,4) |

InChI Key |

JGCULHOLEILVTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=C(Cl)Cl)Cl)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3,4,4-trichlorobut-3-en-2-ol typically involves the chlorination of butenol followed by esterification with acetic acid. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the selective substitution of hydrogen atoms with chlorine.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3,4,4-trichlorobut-3-en-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or ketones.

Reduction: Reduction reactions can convert the chlorinated compound back to its non-chlorinated form.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetic acid;3,4,4-trichlorobut-3-en-2-ol has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;3,4,4-trichlorobut-3-en-2-ol involves its interaction with specific molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biochemical effects. The pathways involved include the modification of proteins and nucleic acids, which can alter cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetic Acid and Derivatives

Acetic acid is a benchmark for comparison due to its ubiquity and well-characterized properties. Key distinctions include:

For example, the compound may exhibit enhanced electrophilicity, favoring nucleophilic substitution or elimination reactions .

Glacial Acetic Acid

Glacial acetic acid (anhydrous acetic acid) shares core properties with standard acetic acid but differs in purity and physical state:

The presence of trichlorobut-en-ol may render the compound less volatile than glacial acetic acid but more toxic due to chlorine content.

Chlorinated Analogues

Comparison with structurally related chlorinated compounds:

| Compound | 3,4,4-Trichlorobut-3-en-2-ol | Trichloroacetic Acid (TCA) | 2,2,2-Trichloroethanol |

|---|---|---|---|

| Formula | C₄H₅Cl₃O | C₂HCl₃O₂ | C₂H₃Cl₃O |

| Molecular Weight | 191.45 g/mol | 163.38 g/mol | 149.4 g/mol |

| Boiling Point | ~200°C (estimated) | 196–197°C | 151°C |

| Acidity (pKa) | ~10–12 (alcohol) | 0.66 (strong acid) | 12.5 (weak acid) |

| Applications | Synthetic intermediate | Herbicide, protein denaturant | Sedative, disinfectant |

However, the double bond in the former may facilitate polymerization or Diels-Alder reactions .

Research Findings and Gaps

- Synthesis: Acetic acid is produced via methanol carbonylation , while 3,4,4-trichlorobut-3-en-2-ol might be synthesized via chlorination of butenol precursors. No direct data exists for the combined compound.

- Stability : Chlorinated alcohols are prone to dehydrohalogenation; the compound may decompose under heat or basic conditions.

- Toxicity : Chlorinated compounds often exhibit higher toxicity than acetic acid, necessitating careful handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.